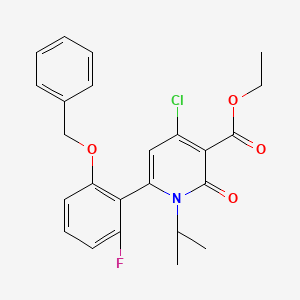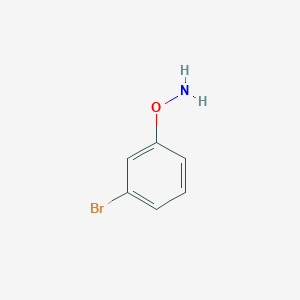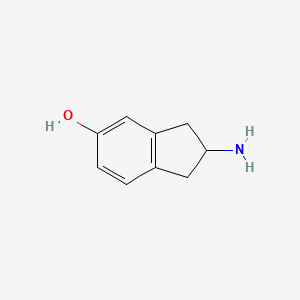
5-Hydroxy-2-aminoindane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-aminoindane is a chemical compound belonging to the aminoindane family. This compound is characterized by the presence of a hydroxyl group at the fifth position and an amino group at the second position on the indane ring. Aminoindanes are known for their psychoactive properties and have been studied for their potential therapeutic applications, particularly in the treatment of neurological disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-aminoindane typically involves the cyclization of appropriate precursors. One common method involves the use of aniline derivatives and ynamides in a one-pot synthesis. This process includes sequential Au(I)-catalyzed regioselective hydroamination followed by CuCl2-mediated oxidative cyclization . The reaction conditions are mild and the process is efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the one-pot synthesis method makes it a viable option for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxy-2-aminoindane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl and amino groups on the indane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2-aminoindane involves its interaction with neurotransmitter systems in the brain. It primarily acts on serotonin and dopamine receptors, influencing their reuptake and release. This interaction can lead to altered mood, cognition, and motor function . The compound’s effects are mediated through its binding to specific receptor sites, leading to changes in intracellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 5,6-Methylenedioxy-2-aminoindane (MDAI)
- 5-Iodo-2-aminoindane (5-IAI)
- 2-Aminoindane (2-AI)
- 5-Methoxy-6-methyl-2-aminoindane (MMAI)
- 5-Methoxy-2-aminoindane (MEAI)
Comparison: 5-Hydroxy-2-aminoindane is unique due to the presence of the hydroxyl group, which influences its chemical reactivity and biological activity. Compared to other aminoindanes, it has distinct pharmacological properties and potential therapeutic applications .
Eigenschaften
Molekularformel |
C9H11NO |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
2-amino-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H11NO/c10-8-3-6-1-2-9(11)5-7(6)4-8/h1-2,5,8,11H,3-4,10H2 |
InChI-Schlüssel |
CNMRLASNNLSRGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2=C1C=CC(=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






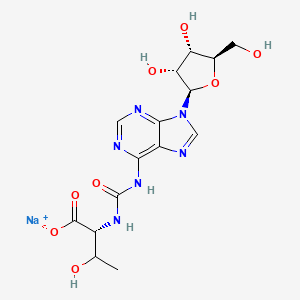
![N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine](/img/structure/B13714795.png)
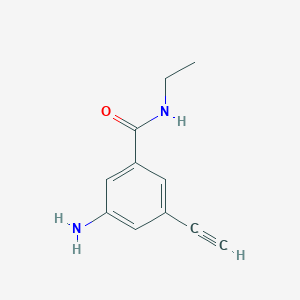
![Ethyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13714805.png)
![1-Methoxy-4-[4-methyl-6-[(5-methyl-3-pyrazolyl)amino]-2-pyrimidinyl]cyclohexanecarboxylic Acid](/img/structure/B13714810.png)
![3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride](/img/structure/B13714814.png)
![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B13714822.png)
